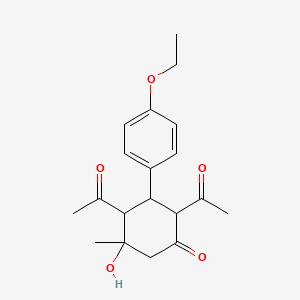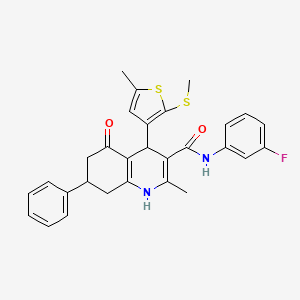
2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, ethoxy, hydroxy, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclohexanone derivative as the starting material, which undergoes a series of reactions including acetylation, ethoxylation, and hydroxylation under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The acetyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a diketone, while reduction of the acetyl groups can yield diols.
科学研究应用
2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone exerts its effects involves interactions with various molecular targets. The acetyl and hydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethoxy group can enhance the compound’s solubility and bioavailability, while the methyl group can affect its overall stability and reactivity.
相似化合物的比较
Similar Compounds
2,4-Diacetyl-3-(4-methoxyphenyl)-5-hydroxy-5-methylcyclohexanone: Similar structure but with a methoxy group instead of an ethoxy group.
2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-ethylcyclohexanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds and potentially useful in specific applications where these properties are advantageous.
属性
分子式 |
C19H24O5 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
2,4-diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C19H24O5/c1-5-24-14-8-6-13(7-9-14)17-16(11(2)20)15(22)10-19(4,23)18(17)12(3)21/h6-9,16-18,23H,5,10H2,1-4H3 |
InChI 键 |
FIGGGDJENHANHJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11634566.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634570.png)
![{(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11634574.png)
![4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11634575.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634577.png)



![ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634614.png)
![ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11634619.png)
![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11634621.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634624.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-chlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11634632.png)
